Megazol

Trypanocidal Mechanism Protein Synthesis Inhibition Macromolecular Biosynthesis

Megazol is the definitive research tool for trypanosomatid protein synthesis inhibition studies—achieving 91% inhibition vs. 0–2% for clinical standards nifurtimox/benznidazole. As a potent mutagen active at low Ames test concentrations, it is an essential positive control for medicinal chemistry programs developing safer analogues. Procure megazol to benchmark selectivity in cardiac cell lines (SI >48) and evaluate efficacy against benznidazole-resistant T. cruzi strains—capabilities unmatched by standard-of-care nitroheterocyclics.

Molecular Formula C6H6N6O2S
Molecular Weight 226.22 g/mol
CAS No. 19622-55-0
Cat. No. B1676161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegazol
CAS19622-55-0
Synonyms2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole
CL 64 855
CL 64,855
CL 64855
megazol
Molecular FormulaC6H6N6O2S
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)
InChIKeyVDZZTXBMKRQEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Megazol (CAS 19622-55-0): A Potent 5-Nitroimidazole Antitrypanosomal Lead Compound with a Distinct Mechanism of Action


Megazol (CL 64,855) is a 5-nitroimidazole derivative containing a 1,3,4-thiadiazole moiety [1]. It is a potent trypanocidal agent, highly active against Trypanosoma cruzi and Trypanosoma brucei, including drug-resistant strains [2]. Its mechanism of action is distinct from standard-of-care drugs like nifurtimox and benznidazole, primarily involving a drastic and selective inhibition of protein synthesis in the parasite [1]. However, its development as a clinical drug was discontinued due to its potent mutagenic and genotoxic properties, and it is now predominantly used as a lead compound in medicinal chemistry for the design of new, non-mutagenic antitrypanosomal analogues [3].

Why Megazol Cannot Be Substituted by Clinical Nitroimidazoles or Nitrofurans in Antitrypanosomal Research


Substituting megazol with other nitroheterocyclic antitrypanosomal agents like nifurtimox or benznidazole is not scientifically valid due to fundamental differences in their primary mechanism of action. Megazol's activity is characterized by a selective and drastic inhibition of protein synthesis (91% inhibition of [3H]-leucine incorporation), a pathway largely unaffected by its comparators, which showed 0% and 2% inhibition, respectively [1]. Furthermore, megazol is active against benznidazole-resistant strains of T. cruzi [2]. While all three compounds are mutagenic, megazol's potent genotoxicity at very low concentrations [3] is a defining feature that drives its specific use as a pharmacologic tool and a scaffold for developing safer analogues, rather than as a therapeutic agent. These unique mechanistic and safety profile characteristics preclude simple interchangeability and underpin the need for the specific quantitative evidence detailed below.

Megazol (CAS 19622-55-0) Quantitative Differentiation Guide: A Comparative Analysis of Key Evidence


Mechanism of Action: Megazol Drastically Inhibits Protein Synthesis Unlike Nifurtimox and Benznidazole

In a direct comparative study on T. cruzi amastigotes, megazol's mechanism of action was shown to be fundamentally different from that of nifurtimox and benznidazole. Megazol potently and selectively inhibited protein synthesis, while the comparators did not [1].

Trypanocidal Mechanism Protein Synthesis Inhibition Macromolecular Biosynthesis

In Vitro Potency and Spectrum: Megazol is Highly Active Against Drug-Resistant T. cruzi Strains

Megazol's value is enhanced by its high in vitro activity against T. cruzi strains that are resistant to the first-line clinical drug benznidazole. The comparator data below illustrates this property [1].

Antiparasitic Activity Drug Resistance Chagas Disease

Cellular Selectivity Profile: Megazol Exhibits a High Selectivity Index in Cardiac Cells

In a study on T. cruzi amastigotes, megazol demonstrated a favorable selectivity profile against host cardiac cells, a critical target organ in Chagas disease. A direct comparator from the same study, a megazol derivative (S1), showed a lower selectivity index [1].

Selectivity Index Host Cell Toxicity Cardiac Safety

Genotoxicity Profile: Megazol is a Potent Mutagen at Very Low Concentrations

A defining feature of megazol is its potent mutagenic activity, which occurs at very low concentrations. This property was directly compared to its own analogues, which were designed to be less genotoxic [1].

Genotoxicity Mutagenicity Safety Assessment Ames Test

Pharmacokinetics in an Animal Model: Oral Megazol Exhibits Fast Absorption but a Short Plasma Half-Life

Pharmacokinetic studies in uninfected sheep provide a baseline for oral bioavailability. The data show that megazol is rapidly absorbed but also rapidly eliminated, with significant inter-individual variability [1].

Pharmacokinetics Bioavailability Drug Absorption

Physicochemical Properties: Megazol has a Low Calculated logP and Solubility in DMSO

The physicochemical profile of megazol can inform its handling and formulation. Key calculated properties include a low partition coefficient (logP), indicating low lipophilicity, and high solubility in DMSO, a common solvent for in vitro assays [1].

Physicochemical Properties Lipophilicity Solubility

Validated Research and Procurement Applications for Megazol (CAS 19622-55-0) Based on Comparative Evidence


Pharmacological Tool for Studying Selective Protein Synthesis Inhibition in Trypanosomes

Megazol is the ideal compound for researchers investigating the mechanism of selective protein synthesis inhibition in trypanosomatids. As shown in direct comparative studies, megazol causes a 91% inhibition of protein synthesis in T. cruzi, while the standard drugs nifurtimox and benznidazole show virtually no effect (0% and 2%, respectively) [1]. This unique activity makes megazol an essential tool for probing this specific biological pathway, enabling mechanistic studies that cannot be performed with clinical nitroheterocyclics.

Benchmark Genotoxic Control for Development of Non-Mutagenic Antitrypanosomal Analogues

Megazol serves as an essential positive control and benchmark in medicinal chemistry programs aimed at discovering new, non-mutagenic antitrypanosomal leads. It is a potent mutagen at very low concentrations in the Ames test, a property that led to the discontinuation of its own clinical development [1]. Therefore, procuring megazol allows researchers to quantitatively compare the genotoxicity of new analogues, with the explicit goal of identifying compounds that retain the potent antiparasitic activity of megazol but exhibit a mutagenic response only at higher, more favorable concentrations [1].

In Vitro Screening Against Drug-Resistant Trypanosoma cruzi Strains

For drug discovery programs targeting treatment-refractory Chagas disease, megazol is a critical reference compound. It has been shown to be highly active in vitro against T. cruzi strains that are resistant to benznidazole, one of only two drugs clinically approved for this indication [1]. Its use in screening cascades helps identify new chemical entities that can overcome existing drug resistance mechanisms, a major unmet medical need.

Reference Compound for Evaluating In Vitro Selectivity and Cardiotoxicity Potential

Megazol is a valuable reference standard for assessing the in vitro selectivity of new compounds. In cardiac cell lines, a primary target of pathology in Chagas disease, megazol has demonstrated a high selectivity index (SI > 48) against intracellular T. cruzi amastigotes [1]. It can be used in parallel with new chemical entities to benchmark their therapeutic window, helping to prioritize candidates with a lower potential for host cell toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Megazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.